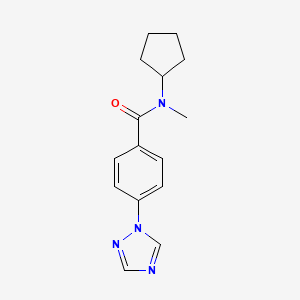![molecular formula C15H18FN3O B7508764 N-[(2-fluorophenyl)methyl]-N,1,3,5-tetramethylpyrazole-4-carboxamide](/img/structure/B7508764.png)
N-[(2-fluorophenyl)methyl]-N,1,3,5-tetramethylpyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2-fluorophenyl)methyl]-N,1,3,5-tetramethylpyrazole-4-carboxamide, also known as FMTP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicine, agriculture, and materials science. FMTP is a pyrazole derivative and is known to exhibit potent biological activities.
Mecanismo De Acción
The mechanism of action of N-[(2-fluorophenyl)methyl]-N,1,3,5-tetramethylpyrazole-4-carboxamide is not fully understood. However, it has been proposed that N-[(2-fluorophenyl)methyl]-N,1,3,5-tetramethylpyrazole-4-carboxamide exerts its biological activities by inhibiting the activity of various enzymes and proteins. For example, N-[(2-fluorophenyl)methyl]-N,1,3,5-tetramethylpyrazole-4-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is responsible for the production of pro-inflammatory prostaglandins. N-[(2-fluorophenyl)methyl]-N,1,3,5-tetramethylpyrazole-4-carboxamide has also been shown to inhibit the activity of acetylcholinesterase (AChE), which is responsible for the degradation of acetylcholine in the brain.
Biochemical and Physiological Effects:
N-[(2-fluorophenyl)methyl]-N,1,3,5-tetramethylpyrazole-4-carboxamide has been found to exhibit various biochemical and physiological effects. In animal models, N-[(2-fluorophenyl)methyl]-N,1,3,5-tetramethylpyrazole-4-carboxamide has been shown to reduce inflammation and pain. It has also been shown to improve cognitive function and memory. In addition, N-[(2-fluorophenyl)methyl]-N,1,3,5-tetramethylpyrazole-4-carboxamide has been found to exhibit herbicidal and antifungal activities, which may have potential applications in agriculture.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(2-fluorophenyl)methyl]-N,1,3,5-tetramethylpyrazole-4-carboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has been reported to yield high purity and good yield. N-[(2-fluorophenyl)methyl]-N,1,3,5-tetramethylpyrazole-4-carboxamide is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, N-[(2-fluorophenyl)methyl]-N,1,3,5-tetramethylpyrazole-4-carboxamide has some limitations for use in lab experiments. It is relatively expensive compared to other compounds and may not be readily available in some regions. In addition, the mechanism of action of N-[(2-fluorophenyl)methyl]-N,1,3,5-tetramethylpyrazole-4-carboxamide is not fully understood, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-[(2-fluorophenyl)methyl]-N,1,3,5-tetramethylpyrazole-4-carboxamide. In the field of medicine, further studies are needed to elucidate the mechanism of action of N-[(2-fluorophenyl)methyl]-N,1,3,5-tetramethylpyrazole-4-carboxamide and to determine its potential applications in the treatment of various diseases. In the field of agriculture, further studies are needed to determine the efficacy of N-[(2-fluorophenyl)methyl]-N,1,3,5-tetramethylpyrazole-4-carboxamide as a herbicide and fungicide and to determine its potential applications in crop protection. In the field of materials science, further studies are needed to determine the catalytic properties of N-[(2-fluorophenyl)methyl]-N,1,3,5-tetramethylpyrazole-4-carboxamide and to determine its potential applications in the development of solar cells and other materials.
Métodos De Síntesis
N-[(2-fluorophenyl)methyl]-N,1,3,5-tetramethylpyrazole-4-carboxamide can be synthesized using a variety of methods, including the reaction of 2-fluorobenzyl bromide with tetramethylpyrazole-4-carboxamide in the presence of a base such as potassium carbonate. Another method involves the reaction of 2-fluoroacetophenone with tetramethylpyrazole-4-carboxylic acid hydrazide in the presence of a base such as triethylamine. These methods have been reported to yield N-[(2-fluorophenyl)methyl]-N,1,3,5-tetramethylpyrazole-4-carboxamide with high purity and good yield.
Aplicaciones Científicas De Investigación
N-[(2-fluorophenyl)methyl]-N,1,3,5-tetramethylpyrazole-4-carboxamide has been extensively studied for its potential applications in various fields of scientific research. In the field of medicine, N-[(2-fluorophenyl)methyl]-N,1,3,5-tetramethylpyrazole-4-carboxamide has been found to exhibit potent anti-inflammatory and analgesic activities. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are responsible for the development of inflammation and pain. N-[(2-fluorophenyl)methyl]-N,1,3,5-tetramethylpyrazole-4-carboxamide has also been found to exhibit neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease.
In the field of agriculture, N-[(2-fluorophenyl)methyl]-N,1,3,5-tetramethylpyrazole-4-carboxamide has been found to exhibit potent herbicidal activities. It has been shown to inhibit the growth of weeds and has been proposed as a potential alternative to traditional herbicides. N-[(2-fluorophenyl)methyl]-N,1,3,5-tetramethylpyrazole-4-carboxamide has also been found to exhibit antifungal activities and has been proposed as a potential alternative to traditional fungicides.
In the field of materials science, N-[(2-fluorophenyl)methyl]-N,1,3,5-tetramethylpyrazole-4-carboxamide has been found to exhibit potent catalytic activities. It has been shown to catalyze various organic reactions, including the Suzuki-Miyaura cross-coupling reaction and the Heck reaction. N-[(2-fluorophenyl)methyl]-N,1,3,5-tetramethylpyrazole-4-carboxamide has also been found to exhibit photocatalytic activities and has been proposed as a potential candidate for the development of solar cells.
Propiedades
IUPAC Name |
N-[(2-fluorophenyl)methyl]-N,1,3,5-tetramethylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O/c1-10-14(11(2)19(4)17-10)15(20)18(3)9-12-7-5-6-8-13(12)16/h5-8H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSELMMHPHHSVEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)N(C)CC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


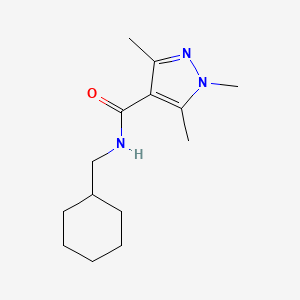

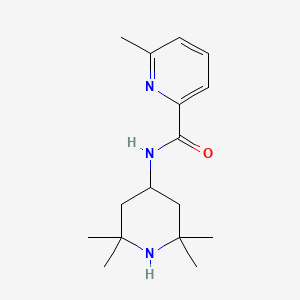

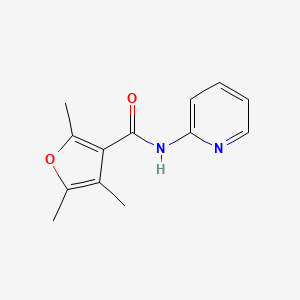
![N,1,3,5-tetramethyl-N-[(4-methylphenyl)methyl]pyrazole-4-carboxamide](/img/structure/B7508724.png)
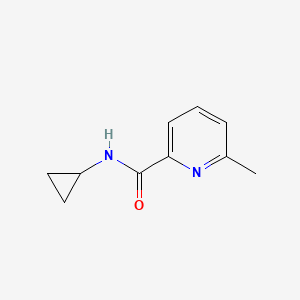
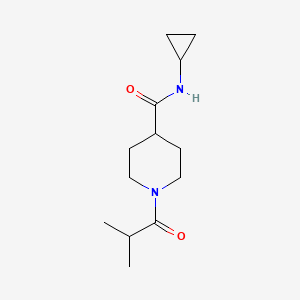
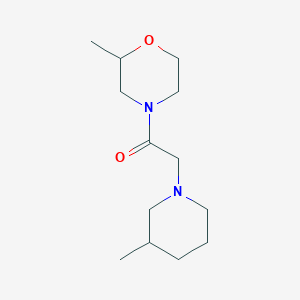
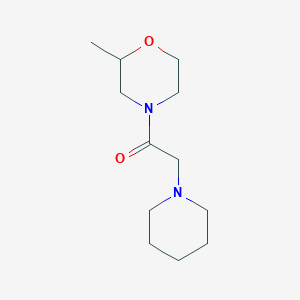
![N,6-dimethyl-N-[(4-methylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B7508765.png)

